2-ETHYL-4-FLUOROBENZOIC ACID
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Overview
Description
2-Ethyl-4-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and an ethyl group is attached to the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-ethyl-4-fluorobenzoic acid typically involves the fluorination of 2-ethylbenzoic acid. One common method is the Schiemann reaction, where 2-ethyl-4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The reaction conditions usually involve the use of an acidic medium and a temperature range of 0-5°C to maintain the stability of the diazonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as crystallization and distillation, ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium amide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of 2-ethyl-4-hydroxybenzoic acid, 2-ethyl-4-aminobenzoic acid, or 2-ethyl-4-thiolbenzoic acid.
Oxidation: Formation of 2-ethyl-4-fluorobenzaldehyde or this compound.
Reduction: Formation of 2-ethyl-4-fluorobenzyl alcohol or 2-ethyl-4-fluorotoluene.
Scientific Research Applications
2-Ethyl-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-ethyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. The ethyl group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
4-Fluorobenzoic Acid: Lacks the ethyl group, making it less lipophilic and potentially less effective in certain applications.
2-Ethylbenzoic Acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluorobenzoic Acid: Lacks the ethyl group, affecting its overall properties and applications.
Uniqueness: 2-Ethyl-4-fluorobenzoic acid is unique due to the presence of both the ethyl and fluorine substituents, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential for use in various scientific and industrial applications.
Properties
CAS No. |
194487-61-1 |
---|---|
Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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